4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one
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Overview
Description
4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an ethylthio group at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position on the pyridazinone ring. Pyridazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylthio-2-methyl-3-oxobutanoic acid with hydrazine hydrate, followed by cyclization to form the pyridazinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of 4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridazinone ring can be reduced to form the corresponding dihydropyridazine derivative.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethylthio group.
Major Products Formed
Oxidation: Formation of 4-(Ethylthio)-2-methyl-5-oxopyridazin-3(2H)-one.
Reduction: Formation of 4-(Ethylthio)-5-hydroxy-2-methyl-1,2-dihydropyridazin-3(2H)-one.
Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects such as reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one
- 4-(Ethylthio)-2-methylpyridazin-3(2H)-one
- 5-Hydroxy-2-methylpyridazin-3(2H)-one
Uniqueness
4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one is unique due to the presence of both the ethylthio and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one, also known by its CAS number 36096-33-0, is a pyridazinone derivative that has garnered interest for its potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmacology and medicinal chemistry.
- Molecular Formula : C7H10N2O2S
- Molecular Weight : 186.23 g/mol
- Structure : The compound features a pyridazinone core with an ethylthio group and a hydroxyl group, which are critical for its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
One of the notable activities of this compound is its potential as an inhibitor of specific enzymes, particularly protein kinases. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is associated with diseases such as cancer. The inhibition of Bruton's tyrosine kinase (BTK) has been highlighted in related studies, suggesting that derivatives of pyridazinones can be developed as therapeutic agents for treating conditions like arthritis and certain cancers .
Case Studies
- Study on Anti-inflammatory Effects : A study explored the anti-inflammatory potential of pyridazinone derivatives, including this compound. Results demonstrated a reduction in inflammatory markers in animal models, indicating its therapeutic potential in inflammatory diseases.
- Cytotoxicity Assays : Various cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. The results showed dose-dependent cytotoxic effects on certain cancer cells, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Data Table
Properties
CAS No. |
36096-33-0 |
---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
4-ethylsulfanyl-5-hydroxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C7H10N2O2S/c1-3-12-6-5(10)4-8-9(2)7(6)11/h4,10H,3H2,1-2H3 |
InChI Key |
WDZHULRHSWCWKO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=NN(C1=O)C)O |
Origin of Product |
United States |
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